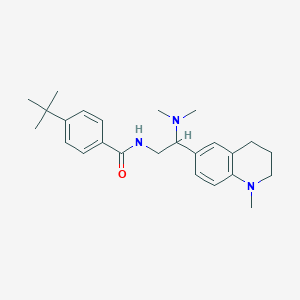
4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H35N3O and its molecular weight is 393.575. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(tert-butyl)-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (commonly referred to as compound 1 ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article reviews the biological activity of compound 1, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
Compound 1 belongs to a class of compounds featuring a tetrahydroquinoline core. The presence of a tert-butyl group and a dimethylamino substituent enhances its lipophilicity and may influence its pharmacokinetic properties. The molecular formula is C20H30N2O, with a molecular weight of approximately 314.47 g/mol.
Research indicates that compound 1 may act as an inhibitor of neuronal nitric oxide synthase (nNOS) . Nitric oxide (NO) produced by nNOS plays a critical role in various neurological processes, including synaptic plasticity and neuroprotection. However, excessive NO production is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibition Studies
In a study evaluating various derivatives of tetrahydroquinoline, compound 1 demonstrated significant selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). The selectivity ratio was notably high, indicating potential therapeutic advantages in conditions where modulation of NO levels is beneficial .
Table 1: Biological Activity Summary
| Activity | Value | Reference |
|---|---|---|
| nNOS Inhibition IC50 | 68.9 nM | |
| eNOS Inhibition IC50 | >1000 nM | |
| iNOS Inhibition IC50 | Not significant | |
| Selectivity Ratio (nNOS/eNOS) | 3-fold |
Case Studies
A notable case study involved the evaluation of compound 1 in a preclinical model of neurodegeneration. In this model, treatment with compound 1 resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups. The mechanism was attributed to the modulation of NO levels, which are crucial during neuroinflammatory responses .
Another investigation focused on the analgesic properties of compound 1. It was found to significantly reduce pain responses in animal models through its action on nNOS pathways, suggesting its potential utility in pain management therapies .
Research Findings
Recent studies have further explored the structure-activity relationship (SAR) of tetrahydroquinoline derivatives, including compound 1. These investigations revealed that modifications at the benzamide moiety could enhance or diminish biological activity, highlighting the importance of chemical structure in therapeutic efficacy .
Moreover, molecular docking studies have provided insights into the binding affinities of compound 1 with various receptors implicated in neurological disorders. Such studies suggest that compound 1 may interact favorably with multiple targets beyond nNOS, potentially broadening its therapeutic applications .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-25(2,3)21-12-9-18(10-13-21)24(29)26-17-23(27(4)5)20-11-14-22-19(16-20)8-7-15-28(22)6/h9-14,16,23H,7-8,15,17H2,1-6H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANCEGAPGJUBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














